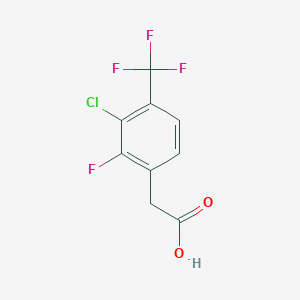
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties of “3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of PPARγ/δ Dual Agonists
This compound serves as an intermediate in the synthesis of PPARγ/δ dual agonists . These agonists are significant because they target the peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of metabolism. By modulating these receptors, researchers can develop treatments for metabolic disorders such as diabetes and obesity .
Preparation of Heterocyclic Xanthine Derivatives
The compound is utilized to prepare heterocyclic xanthine derivatives that act as highly potent and selective human A2B adenosine receptor antagonists . These antagonists have therapeutic potential in treating various conditions, including inflammatory diseases, cancer, and cardiovascular diseases by influencing adenosine signaling.
Synthesis of N,N-Diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156)
It is used in the preparation of DM156 , an acetamide derivative . Such compounds can have applications in medicinal chemistry, where they may be explored for their pharmacological properties and potential as therapeutic agents.
Aromatic Nitration Reactions
The compound can undergo aromatic nitration, which is a critical step in the synthesis of industrially important chemical intermediates. These intermediates are used in the production of dyes, plastics, herbicides, and pharmaceuticals. The nitration process involves technical challenges due to its highly exothermic nature and the need for effective mass transfer across interfaces .
Palladium-Catalyzed Cross-Couplings
It can be involved in palladium-catalyzed cross-coupling reactions, which are pivotal in creating complex organic molecules. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their ability to form carbon-carbon bonds efficiently .
Synthesis of Leukotriene B4 Receptor Agonists
The compound is also used in the synthesis of o-phenylphenols , which are potent leukotriene B4 receptor agonists . These agonists have significance in treating inflammatory diseases because leukotriene B4 is a potent inflammatory mediator involved in various immune responses.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-7-5(9(12,13)14)2-1-4(8(7)11)3-6(15)16/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGITFYXJKWEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




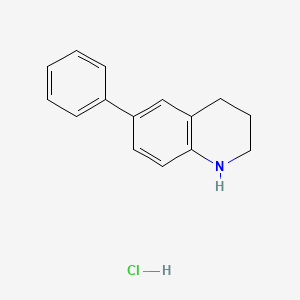
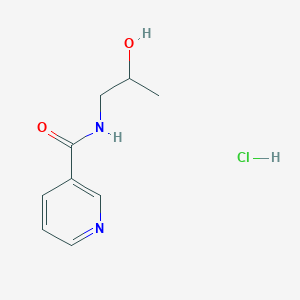
![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)
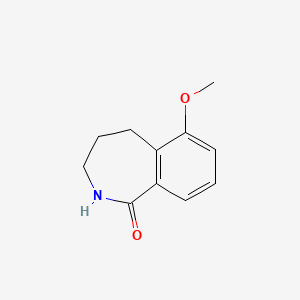
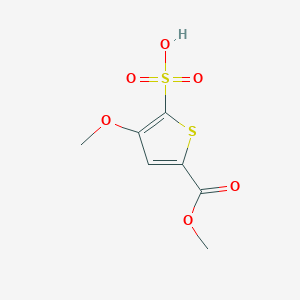

![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)

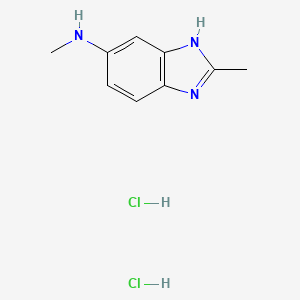
![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)